molecular formula C17H10ClN5O3S B4098950 6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4098950
M. Wt: 399.8 g/mol
InChI Key: IEVKIXJEUNIDQM-UHFFFAOYSA-N
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Description

6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. Common starting materials include substituted phenylhydrazines, thiophenes, and cyanoacetates. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene groups.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyranopyrazoles have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into this compound may reveal similar biological activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Their ability to interact with biological targets makes them candidates for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other pyranopyrazoles, such as:
    • 6-Amino-3-(4-methylphenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • 6-Amino-3-(4-bromophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O3S/c18-9-3-1-8(2-4-9)15-14-13(11-5-6-12(27-11)23(24)25)10(7-19)16(20)26-17(14)22-21-15/h1-6,13H,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVKIXJEUNIDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(S4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-Amino-3-(4-chlorophenyl)-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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